4-Methylpiperazine-1-carbodithioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

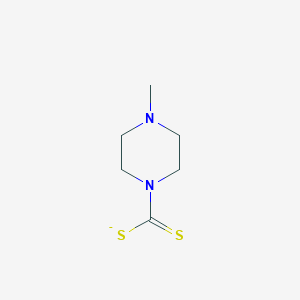

4-Methylpiperazine-1-carbodithioate is a chemical compound derived from piperazine, a heterocyclic amine. This compound is known for its unique structural properties, which include a piperazine ring substituted with a methyl group and a carbodithioate functional group.

Métodos De Preparación

The synthesis of 4-methylpiperazine-1-carbodithioate typically involves the reaction of 4-methylpiperazine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction conditions often include an aqueous or alcoholic medium and are carried out at room temperature or slightly elevated temperatures. The product is then isolated and purified through crystallization or other suitable methods .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

4-Methylpiperazine-1-carbodithioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the carbodithioate group to thiol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.

Complexation: It forms complexes with transition metals such as cobalt, nickel, and copper, which are characterized by their unique magnetic and spectral properties

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Aplicaciones Científicas De Investigación

Scientific Applications of 4-Methylpiperazine-1-carbodithioate

This compound (4-MPipzcdt) is a dithiocarbamate compound gaining interest in medicinal chemistry and pharmacology because of its diverse biological activities. Dithiocarbamates have sulfur atoms, which facilitate complexation with metal ions, a crucial property for their biological activity, as the formed metal complexes can interact with biomolecules, leading to biochemical effects.

Chemistry

4-MPipzcdt is utilized as a reagent in organic synthesis and as a building block for creating more complex molecules. It can undergo several chemical reactions, such as oxidation, reduction, and substitution, which can enhance its biological efficacy by altering its interaction with biological targets. Oxidation forms disulfides, reduction produces thiols, and substitution participates in nucleophilic substitution reactions.

4-MPipzcdt exhibits various biological activities, including antimicrobial and anticancer properties. Studies have explored its potential therapeutic applications, particularly in developing new drugs. The mechanism of action involves interaction with molecular targets such as enzymes and receptors, inhibiting or activating specific pathways and leading to various biological effects. For example, it may inhibit enzymes involved in microbial growth, showing antimicrobial properties.

Antimicrobial Studies

In vitro studies have evaluated the antimicrobial activity of 4-MPipzcdt and its metal complexes against several strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Minimum Inhibitory Concentration (MIC) values range from less than 8 µg/mL to 512 µg/mL, demonstrating potent antimicrobial effects . The complex [Mn(4-MPipzcdt)₂(phen)] showed particularly strong inhibition against Candida albicans at low concentrations .

Minimum Inhibitory Concentration (MIC) values for 4-MPipzcdt against various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | <8 |

| Escherichia coli | 32 |

| Staphylococcus aureus | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

4-MPipzcdt has anticancer potential, with its ability to induce apoptosis in cancer cells attributed to its interaction with cellular pathways involved in cell survival and death. Treatment with metal complexes of 4-MPipzcdt in human transformed rhabdomyosarcoma cells resulted in moderate cytotoxicity, suggesting a potential role in cancer therapy . These compounds demonstrated selective inhibition of cancer cell proliferation while sparing normal cells, a critical aspect of anticancer drug design.

Enzyme Inhibition

4-MPipzcdt has been evaluated for its inhibitory effects on key enzymes relevant to neurodegenerative diseases, showing promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both targets for Alzheimer's disease treatment.

Silver Nanoparticles

4-Methylpiperazine-1-carbodithioic acid (4-MPipzcdtH) is used to synthesize stable silver nanoparticles . These nanoparticles capped with 4-MPipzcdtH exhibit inhibition in lipase activity . The surface plasmon resonance peak appeared at 430 nm, which is characteristic of silver nanoparticles .

Other applications

Mecanismo De Acción

The mechanism of action of 4-methylpiperazine-1-carbodithioate involves its interaction with metal ions and biological targets. The carbodithioate group can chelate metal ions, forming stable complexes that exhibit unique properties. In biological systems, these complexes can interfere with metal-dependent enzymes and pathways, leading to antimicrobial or anticancer effects .

Comparación Con Compuestos Similares

4-Methylpiperazine-1-carbodithioate is unique due to its specific structural features and reactivity. Similar compounds include other piperazine derivatives and dithiocarbamates, such as:

Piperazine-1-carbodithioate: Lacks the methyl substitution, leading to different reactivity and properties.

Dimethyldithiocarbamate: A simpler dithiocarbamate with different coordination chemistry and biological activities.

Ethylene bis(dithiocarbamate): Known for its use as a fungicide, with distinct chemical and biological properties compared to this compound

These comparisons highlight the unique aspects of this compound, particularly its ability to form stable complexes with transition metals and its diverse range of applications.

Actividad Biológica

4-Methylpiperazine-1-carbodithioate (4-MPipzcdtH) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by a piperazine ring, which contributes to its biological activity. The compound can form complexes with various metal ions, enhancing its interaction with biological targets.

The biological activity of 4-MPipzcdtH is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:

- Antimicrobial Activity : The compound has been shown to inhibit the growth of various microbial strains by interfering with enzyme activity essential for microbial survival. This inhibition is particularly effective against gram-negative bacteria due to its ability to bind to lipopolysaccharides (LPS) on their outer membranes, leading to disruption of bacterial integrity and function.

- Anticancer Properties : Research indicates that 4-MPipzcdtH exhibits anticancer effects, particularly against gastric cancer cell lines. In vitro studies have demonstrated that it can inhibit cell migration and invasion while reducing tumor growth in vivo without significant toxicity .

Antimicrobial Properties

The antimicrobial efficacy of 4-MPipzcdtH has been evaluated against various pathogens. The minimum inhibitory concentration (MIC) values range from less than 8 to 512 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.

| Pathogen Type | MIC (µg/mL) |

|---|---|

| Gram-negative bacteria | < 8 - 512 |

| Fungal pathogens | Varies widely |

Anticancer Effects

In studies involving gastric cancer cell lines (MGC-803 and HGC-27), 4-MPipzcdtH showed potent cytotoxicity with IC50 values significantly lower than conventional treatments. The compound's ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression, further underscores its therapeutic potential .

Case Studies

- Metabolism Study : A study on the metabolism of a related compound, TM-208 (a derivative of 4-MPipzcdtH), revealed that it undergoes extensive biotransformation in rats. Five metabolites were identified, indicating the compound's complex metabolic pathways and potential for bioactivity .

- Nanoparticle Applications : Research has explored the use of 4-MPipzcdtH in synthesizing silver nanoparticles, which exhibit enhanced antimicrobial properties compared to the free compound. These nanoparticles demonstrate significant effectiveness against pathogenic strains while maintaining low toxicity levels .

Propiedades

IUPAC Name |

4-methylpiperazine-1-carbodithioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S2/c1-7-2-4-8(5-3-7)6(9)10/h2-5H2,1H3,(H,9,10)/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNARZDEJVFNSK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=S)[S-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N2S2- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.